N-Hexyl-3-nitrobenzene-1-sulfonamide

Vue d'ensemble

Description

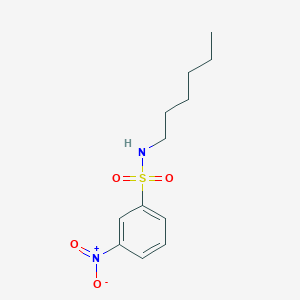

N-Hexyl-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C12H18N2O4S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring substituted with a nitro group (-NO2) and a hexyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-3-nitrobenzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Nitrobenzenesulfonyl chloride+Hexylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane or chloroform, at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-Hexyl-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: N-Hexyl-3-aminobenzene-1-sulfonamide.

Substitution: Various N-substituted sulfonamides.

Oxidation: Sulfonic acid derivatives.

Applications De Recherche Scientifique

Inhibition of NLRP3 Inflammasome

Recent studies have identified N-Hexyl-3-nitrobenzene-1-sulfonamide as a potential selective inhibitor of the NLRP3 inflammasome, which plays a crucial role in various inflammatory diseases, including neurodegenerative disorders. The compound exhibits promising activity by directly binding to the NLRP3 protein, offering a novel mechanism of action distinct from existing inhibitors like MCC950.

- Key Findings :

- Compounds derived from sulfonamide scaffolds, including this compound, demonstrated significant inhibitory potency against the NLRP3 inflammasome in vitro and in vivo, with IC₅₀ values indicating effective suppression of IL-1β production in mouse models .

- The structure-activity relationship (SAR) studies revealed that modifications to the sulfonamide moiety enhanced selectivity and potency, making it a candidate for further development as an anti-inflammatory agent .

Neuropharmacological Applications

The compound has also been explored for its effects on neuronal function, particularly concerning chloride ion transport through the NKCC1 channel. Inhibitors targeting NKCC1 have potential therapeutic implications for neurodevelopmental disorders such as autism and Down syndrome.

- Key Findings :

- In vitro assays showed that this compound exhibited moderate NKCC1 inhibitory activity, suggesting its potential utility in modulating neuronal excitability and chloride homeostasis .

- The selective inhibition profile of this compound may provide advantages over traditional diuretics like bumetanide, which often have broader effects and associated side effects .

Synthesis and Derivative Development

The synthesis of this compound has been part of broader efforts to develop new sulfonamide derivatives with enhanced pharmacological properties. Research efforts have focused on optimizing the chemical structure to improve efficacy and safety profiles.

- Key Findings :

- Structure optimization led to the identification of several analogs with varying alkyl chain lengths and substituents on the sulfonamide group, which influenced their biological activity .

- The development process included extensive SAR studies that guided modifications aimed at enhancing solubility, metabolic stability, and target engagement .

Case Studies and Experimental Evidence

Mécanisme D'action

The mechanism of action of N-Hexyl-3-nitrobenzene-1-sulfonamide is primarily related to its ability to inhibit bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism is similar to that of other sulfonamide antibiotics.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Hexyl-4-nitrobenzene-1-sulfonamide

- N-Hexyl-2-nitrobenzene-1-sulfonamide

- N-Hexyl-3-aminobenzene-1-sulfonamide

Uniqueness

N-Hexyl-3-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the nitro group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, the 3-nitro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Propriétés

IUPAC Name |

N-hexyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-2-3-4-5-9-13-19(17,18)12-8-6-7-11(10-12)14(15)16/h6-8,10,13H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQRQJRKOPBRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598196 | |

| Record name | N-Hexyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52374-17-1 | |

| Record name | N-Hexyl-3-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.